molecular formula C17H17N5O3 B5614981 N-(2,5-dimethoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B5614981
M. Wt: 339.3 g/mol
InChI Key: IVPRIWHAQPXDHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives often involves multi-step reactions, including condensation and substitution processes. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, demonstrating a convenient and fast method for synthesizing complex acetamide derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, showcasing the importance of intermolecular interactions in forming 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, highlighting their reactivity and potential for forming new bonds. The Ritter reaction, for instance, demonstrates the diverse reactivity of related acetamide derivatives with dimethyl acetylenedicarboxylate to yield novel heterocyclic products (Djaidi et al., 1996).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid were studied, revealing the significance of hydrogen bonding in determining the compound's physical properties (Chi et al., 2018).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors showcase the bioisosteric modulation and its impact on chemical properties and biological activity (Maheshwari et al., 2018).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-13-8-9-15(25-2)14(10-13)18-16(23)11-22-20-17(19-21-22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRIWHAQPXDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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